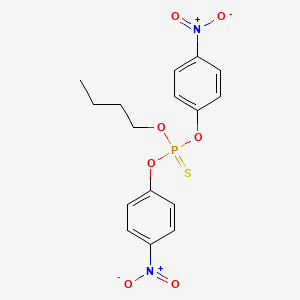
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester is a chemical compound with the molecular formula C16H17N2O7PS. It is known for its unique structure, which includes a phosphorothioate group bonded to butyl and nitrophenyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester typically involves the reaction of phosphorothioic acid derivatives with butyl alcohol and 4-nitrophenol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The ester groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with proteins and other biomolecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Phosphorothioic acid, O-butyl O,O-bis(4-nitrophenyl) ester can be compared with other similar compounds, such as:
Phosphorothioic acid, O,O-bis(aminomethyl) O-(4-nitrophenyl) ester: This compound has aminomethyl groups instead of butyl groups, leading to different chemical properties and applications.
Phosphorothioic acid, O,O,O-triphenyl esters, tert-Bu derivs: This compound has triphenyl groups, which result in different reactivity and uses.
Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: This compound has diethyl and ethylthio groups, providing unique characteristics compared to the butyl and nitrophenyl groups.
Eigenschaften
CAS-Nummer |
102089-50-9 |
|---|---|
Molekularformel |
C16H17N2O7PS |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
butoxy-bis(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H17N2O7PS/c1-2-3-12-23-26(27,24-15-8-4-13(5-9-15)17(19)20)25-16-10-6-14(7-11-16)18(21)22/h4-11H,2-3,12H2,1H3 |
InChI-Schlüssel |
JVOKLOBOYSVYRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)

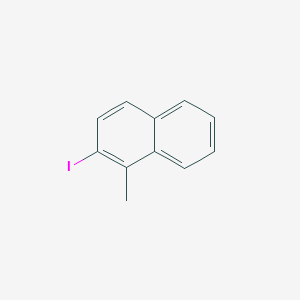

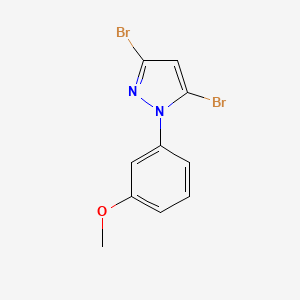
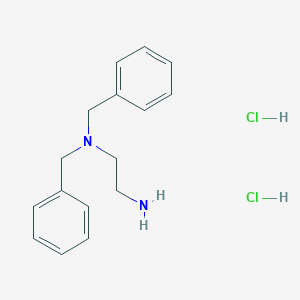

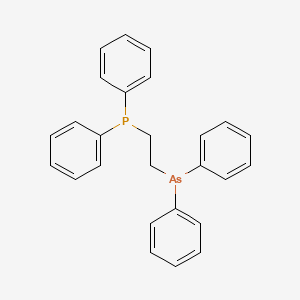
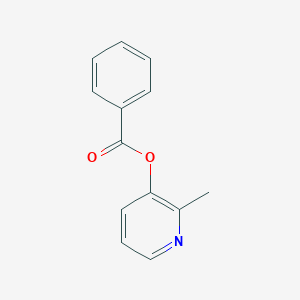
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)
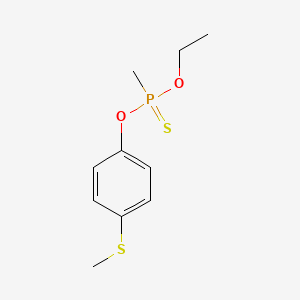
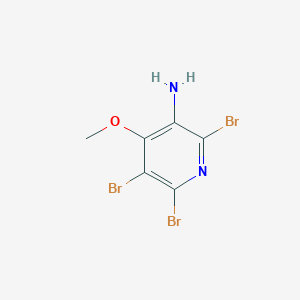
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)
